Eg5 Inhibitor IV, VS-83

概要

説明

Eg5 Inhibitor IV, VS-83 is a small molecule inhibitor that controls the biological activity of Eg5 . This inhibitor is primarily used for cell structure applications .

Synthesis Analysis

The inhibition of kinesin Eg5 by small molecules such as monastrol is currently evaluated as an approach to develop a novel class of antiproliferative drugs for the treatment of malignant tumours .Molecular Structure Analysis

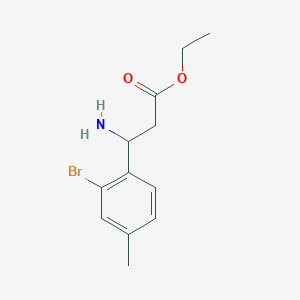

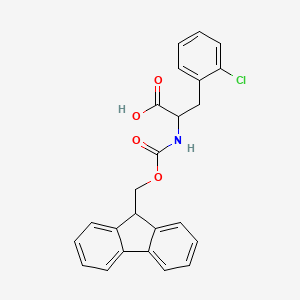

The molecular formula of this compound is C14H11FN2OS . The molecular weight is 274.31 . The InChI key is MAEYCDNDKNPNQJ-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is a cell-permeable Monastrol analog with enhanced potency and selectivity (over 8 other kinesins) in inhibiting mitotic kinesin Eg5-ATPase activity .Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in ethanol (5 mg/mL) and DMSO (50 mg/mL) . It is white in color .科学的研究の応用

Eg5 Inhibitor IV, VS-83: 科学研究における応用に関する包括的な分析

がん研究における標的療法: this compoundは、がん研究における標的療法として有望視されています。これは、有糸分裂に不可欠なキネシンモータータンパク質であるEg5の生物学的活性を制御します。 Eg5を阻害することで、この化合物はがん細胞で有糸分裂停止とアポトーシスを誘導することができ、非増殖細胞への影響が最小限であるため、がん治療の選択的なアプローチを提供します .

細胞構造研究における有糸分裂紡錘体の形成: 細胞生物学では、this compoundは、細胞構造、特に細胞分裂中の有糸分裂紡錘体の形成を研究するために使用されます。 Eg5の阻害は、単極紡錘体の形成につながり、紡錘体異常と染色体の配列不良を引き起こす可能性があり、紡錘体集合と維持のメカニズムに関する洞察を提供します .

抗増殖活性における膠芽腫治療: この阻害剤は、他のEg5キネシン阻害剤と比較して、ヒト膠芽腫細胞に対してより高い抗増殖活性を示しています。 これは、非常に攻撃的な脳腫瘍である膠芽腫の治療法開発における可能性を示唆しています .

アポトーシス誘導における細胞死メカニズム: this compoundは、アポトーシス誘導メカニズムの研究にも使用されています。 有糸分裂停止を引き起こすことで、細胞でアポトーシスを誘発します。これは、細胞死を理解し、新しい治療戦略を開発するために重要なプロセスです .

減数分裂研究における紡錘体双極性: この化合物は、減数分裂研究において、紡錘体双極性と減数分裂紡錘体の維持を調査するのに役立ちます。 その阻害効果は、減数分裂中の染色体の配列と分離を研究するために不可欠です .

精子形成研究における生殖研究: 生殖研究では、this compoundは、精子細胞の紡錘体形成と染色体の配列への影響を調べることで、精子形成の研究に役立ちます。 Eg5阻害によって引き起こされる異常は、男性の生殖能力と不妊症の潜在的な治療法に関する貴重な情報提供することができます .

作用機序

Target of Action

The primary target of the compound Eg5 Inhibitor IV, VS-83 is the kinesin spindle protein, also known as Eg5 . This protein plays a crucial role in the formation of bipolar spindles during the mitotic phase . The Eg5 protein controls the segregation of chromosomes in mitosis, making it a vital target for cancer treatment .

Mode of Action

This compound interacts with its target, the Eg5 protein, by binding to an allosteric site . This binding structurally alters the ATP-binding pocket of the Eg5 protein, thereby inhibiting its enzymatic functions . The inhibition is allosteric, and the binding of inhibitors influences motor activity largely by influencing the dynamics of nucleotide exchange .

Biochemical Pathways

The this compound affects the ATPase mechanism of the Eg5 protein . The most stable state of the Eg5 protein is the apo state, in which the active site is empty and the motor binds strongly to its microtubule track . The binding of MgATP into the empty active site drives the motor into a new conformational state . The subsequent steps of hydrolysis and Pi release generate a state that tends to detach rapidly from the microtubule . The this compound works predominantly by stabilizing the active site Mg 2+ ion .

Result of Action

The molecular effect of this compound is the inhibition of the Eg5 protein’s ATPase activity . On a cellular level, this leads to the formation of monoasters . The inhibition of Eg5 leads to cell cycle arrest during mitosis, giving rise to cells with monopolar spindles . This results in the inhibition of cell division .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Eg5 Inhibitor IV, VS-83, plays a crucial role in biochemical reactions by inhibiting the activity of the mitotic kinesin Eg5-ATPase. This inhibition prevents the proper formation of the mitotic spindle, which is essential for chromosome segregation during cell division. The compound interacts with the Eg5 protein, binding to its ATPase domain and preventing the hydrolysis of ATP, which is necessary for the motor activity of Eg5 .

Cellular Effects

This compound, has profound effects on various types of cells and cellular processes. In cancer cells, the compound induces cell cycle arrest at the mitotic phase, leading to apoptosis. This effect is particularly pronounced in glioblastoma cells, where this compound, exhibits more than tenfold antiproliferative activity compared to Monastrol . The compound also affects cell signaling pathways by disrupting the normal function of the mitotic spindle, which is critical for proper chromosome segregation and cell division . Additionally, this compound, influences gene expression and cellular metabolism by inducing stress responses and apoptotic pathways .

Molecular Mechanism

The molecular mechanism of this compound, involves its binding to the ATPase domain of the Eg5 protein, thereby inhibiting its motor activity. This inhibition prevents the hydrolysis of ATP, which is essential for the movement of Eg5 along microtubules . As a result, the formation of bipolar spindles is disrupted, leading to the accumulation of monopolar spindles and mitotic arrest . The compound’s enhanced potency and selectivity over other kinesins make it a valuable tool for studying the role of Eg5 in mitosis and for developing targeted cancer therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, have been observed to change over time. The compound exhibits optimal antiproliferative activity within 72 hours, with characteristic monoastral spindle phenotypes appearing within 24 hours and apoptotic cells within 48 hours . The stability of this compound, is maintained for up to three months when stored at -20°C, protected from light . Long-term effects on cellular function include sustained mitotic arrest and apoptosis, which contribute to its potential as an anti-cancer agent .

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. In vivo studies have shown that the compound effectively suppresses tumor growth in subcutaneous xenograft models at various dosages . Higher doses of this compound, result in more pronounced antitumor activity, but also increase the risk of toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound, is involved in metabolic pathways that regulate the activity of the Eg5 protein. The compound interacts with the ATPase domain of Eg5, inhibiting its motor activity and preventing ATP hydrolysis . This inhibition disrupts the normal function of the mitotic spindle, leading to mitotic arrest and apoptosis . The metabolic pathways affected by this compound, include those involved in cell cycle regulation, apoptosis, and stress responses .

Transport and Distribution

This compound, is a cell-permeable compound that can be transported and distributed within cells and tissues . The compound’s ability to permeate cell membranes allows it to reach its target, the Eg5 protein, within the cell . Once inside the cell, this compound, interacts with the ATPase domain of Eg5, inhibiting its motor activity and disrupting mitotic spindle formation . The distribution of the compound within tissues is influenced by its solubility and stability .

Subcellular Localization

The subcellular localization of this compound, is primarily within the cytoplasm, where it interacts with the Eg5 protein . The compound’s ability to inhibit the motor activity of Eg5 leads to the formation of monopolar spindles and mitotic arrest . This compound, does not require specific targeting signals or post-translational modifications to reach its target, as it is cell-permeable and can diffuse freely within the cytoplasm .

特性

IUPAC Name |

5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c15-10-5-2-6-11-12(10)13(17-14(19)16-11)8-3-1-4-9(18)7-8/h1-7,13,18H,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEYCDNDKNPNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2C3=C(C=CC=C3F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468002 | |

| Record name | Eg5 Inhibitor IV, VS-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

909250-29-9 | |

| Record name | Eg5 Inhibitor IV, VS-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)

![2-[[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364973.png)

![4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1364977.png)